4-ethyl-N-[2-(2-isopropylphenoxy)ethyl]benzenesulfonamide
Overview
Description
4-ethyl-N-[2-(2-isopropylphenoxy)ethyl]benzenesulfonamide is a chemical compound that is widely used in scientific research. It is commonly referred to as EIPBS and is a sulfonamide derivative. EIPBS is a potent inhibitor of carbonic anhydrase IX (CAIX), which makes it an important tool for studying the role of CAIX in various biological processes.
Mechanism of Action
EIPBS inhibits 4-ethyl-N-[2-(2-isopropylphenoxy)ethyl]benzenesulfonamide by binding to its active site and preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in pH in the tumor microenvironment, which has been shown to inhibit cancer cell growth and metastasis.
Biochemical and Physiological Effects:
EIPBS has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. It has also been shown to decrease the acidity of the tumor microenvironment, which has been linked to increased immune cell infiltration and improved response to immunotherapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using EIPBS in lab experiments is its high potency and specificity for 4-ethyl-N-[2-(2-isopropylphenoxy)ethyl]benzenesulfonamide. This makes it an important tool for studying the role of this compound in various biological processes. However, EIPBS also has some limitations. It is relatively expensive and can be difficult to synthesize. It can also have off-target effects on other carbonic anhydrase isoforms, which can complicate data interpretation.
Future Directions
There are a number of future directions for research on EIPBS and its role in cancer biology. One area of interest is the development of more potent and specific 4-ethyl-N-[2-(2-isopropylphenoxy)ethyl]benzenesulfonamide inhibitors that can be used in clinical settings. Another area of interest is the development of combination therapies that target multiple components of the tumor microenvironment, including this compound. Finally, there is a need for more research on the role of this compound in other biological processes, such as bone metabolism and acid-base balance.
Scientific Research Applications
EIPBS is widely used in scientific research to study the role of 4-ethyl-N-[2-(2-isopropylphenoxy)ethyl]benzenesulfonamide in various biological processes. This compound is an enzyme that is overexpressed in many types of cancer cells, and its inhibition has been shown to have anti-tumor effects. EIPBS is a potent inhibitor of this compound and has been used to study its role in cancer progression, metastasis, and angiogenesis.
properties
IUPAC Name |
4-ethyl-N-[2-(2-propan-2-ylphenoxy)ethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-4-16-9-11-17(12-10-16)24(21,22)20-13-14-23-19-8-6-5-7-18(19)15(2)3/h5-12,15,20H,4,13-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVSUFSEEFIGFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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